molecular formula C17H19Cl2N3O3 B7449858 N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide

N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide

Cat. No. B7449858
M. Wt: 384.3 g/mol
InChI Key: BRLOTGDIXWOJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide, also known as DCFPyL, is a small molecule that has gained attention in the field of nuclear medicine. It is a prostate-specific membrane antigen (PSMA) inhibitor that has shown promising results in the diagnosis and treatment of prostate cancer.

Mechanism of Action

N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide binds to the PSMA enzyme, which is overexpressed in prostate cancer cells, with high affinity and specificity. Once bound, N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide is internalized by the cancer cell, where it emits positrons that can be detected by PET imaging. The binding of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide to PSMA also results in the inhibition of the enzyme's activity, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide has been shown to have minimal toxicity and is well-tolerated in humans. The radiotracer is rapidly cleared from the body, with the majority of the dose excreted through the kidneys. N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide PET imaging has been shown to accurately detect the presence and location of PSMA-expressing prostate cancer cells, even in cases of biochemical recurrence where conventional imaging methods have failed.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide in lab experiments include its high affinity and specificity for PSMA, its minimal toxicity, and its ability to accurately detect the presence and location of PSMA-expressing prostate cancer cells. The limitations of using N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide include its high cost, the need for specialized PET imaging equipment, and the limited availability of the radiotracer.

Future Directions

For N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide research include the development of new synthesis methods to improve yield and reduce cost, the investigation of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide as a therapeutic agent for the treatment of prostate cancer, and the exploration of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide for the detection and treatment of other PSMA-expressing cancers. Additionally, the use of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide in combination with other imaging and therapeutic agents may lead to improved outcomes for patients with prostate cancer.

Synthesis Methods

The synthesis of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide involves a multi-step process that includes the reaction of a pyrrolidine derivative with 3,5-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with N,N-diisopropylethylamine and N-(tert-butoxycarbonyl)-L-glutamic acid α-tert-butyl ester. The final step involves the deprotection of the tert-butoxycarbonyl group to yield N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide.

Scientific Research Applications

N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide has been extensively studied for its application in the diagnosis and treatment of prostate cancer. It is used as a radiotracer in positron emission tomography (PET) imaging to detect the presence and location of PSMA-expressing prostate cancer cells. N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide PET imaging has shown higher sensitivity and specificity than conventional imaging methods, such as computed tomography (CT) and magnetic resonance imaging (MRI). N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide has also been investigated as a therapeutic agent for the treatment of prostate cancer.

properties

IUPAC Name

1-(3,5-dichlorobenzoyl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O3/c1-2-15(23)20-5-6-21-16(24)14-4-3-7-22(14)17(25)11-8-12(18)10-13(19)9-11/h2,8-10,14H,1,3-7H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLOTGDIXWOJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)C1CCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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